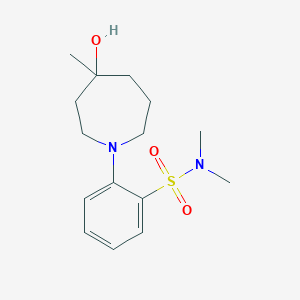
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, inflammation, and fever. It was first approved by the FDA in 1978 and is still widely used today. In recent years, there has been a growing interest in the scientific research application of Diflunisal due to its potential in treating various diseases.
Wirkmechanismus
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for pain and inflammation. N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide is a non-selective COX inhibitor, meaning that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation, lower fever, and inhibit platelet aggregation. It has also been found to have antioxidant properties and to reduce the levels of reactive oxygen species (ROS) in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide in lab experiments is that it is readily available and relatively inexpensive. It also has a well-established safety profile and is already approved for human use. However, one limitation is that it is a non-selective COX inhibitor, meaning that it can have off-target effects. It also has a relatively short half-life, which can make it difficult to maintain consistent levels in experiments.
Zukünftige Richtungen
There are several future directions for the scientific research application of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide. One area of interest is in the development of new treatments for Alzheimer's disease. N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has shown promise in reducing the levels of amyloid beta, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is in the treatment of Parkinson's disease. N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to inhibit the aggregation of alpha-synuclein, and further research is needed to determine its potential as a disease-modifying therapy. Additionally, there is growing interest in the use of N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide as an anticancer agent, and further research is needed to determine its efficacy in various types of cancer.
Synthesemethoden
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide can be synthesized through a multistep process starting from 2,5-dimethylthiophene-3-sulfonic acid. The first step involves the conversion of the sulfonic acid into a sulfonyl chloride derivative, which is then reacted with 2-hydroxyethylamine to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 2,2-difluoroethylchloride to yield N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide.
Wissenschaftliche Forschungsanwendungen
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to have potential in treating various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to reduce the levels of amyloid beta, a protein that forms plaques in the brain and is associated with the disease. In Parkinson's disease, N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been found to inhibit the aggregation of alpha-synuclein, a protein that is linked to the disease. In cancer, N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3S2/c1-7-5-9(8(2)17-7)18(15,16)13(3-4-14)6-10(11)12/h5,10,14H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZREMBPFOCKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-2,5-dimethylthiophene-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)

![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)

![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)






![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)